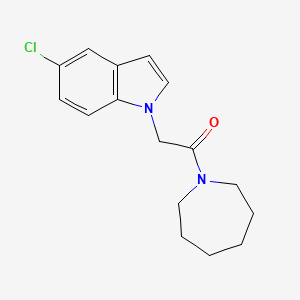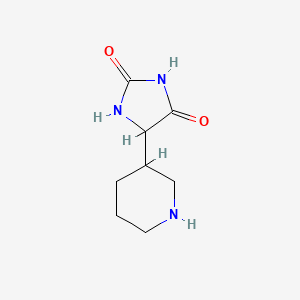![molecular formula C23H26N4O3 B12165972 N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12165972.png)
N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that features an indole core structure substituted with a piperazine moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole or piperazine rings.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to alpha1-adrenergic receptors, affecting smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: A benzimidazole derivative with similar structural features.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with piperazine and methoxyphenyl groups.
Uniqueness
N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its specific combination of an indole core, piperazine moiety, and methoxyphenyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-17(28)24-21-7-4-8-22-20(21)9-10-27(22)16-23(29)26-13-11-25(12-14-26)18-5-3-6-19(15-18)30-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
InChI Key |
WVHBNGGKTAKWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165896.png)
![ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12165905.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12165906.png)
![3-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12165907.png)
![1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12165908.png)

![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12165912.png)
![N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12165915.png)
![1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12165917.png)
![1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12165924.png)

![N-(2-{[2-(1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B12165954.png)
![N-[(1Z)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12165957.png)
![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12165958.png)
